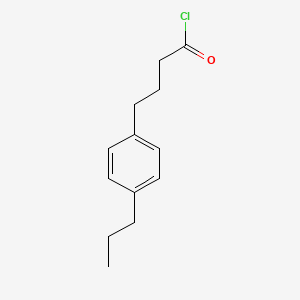

4-(4-Propylphenyl)butanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylphenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHCUGMDXMJJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Propylphenyl)butanoyl chloride chemical structure and properties

An In-depth Technical Guide to 4-(4-Propylphenyl)butanoyl Chloride for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, detailed synthesis protocols, and applications. Emphasis is placed on the causality behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights. The guide includes detailed experimental procedures, data interpretation, safety protocols, and visual diagrams to facilitate a deeper understanding of this versatile chemical entity.

Compound Identification and Chemical Structure

This compound is an aromatic acyl chloride that serves as a valuable building block in various synthetic applications. Its structure consists of a butanoyl chloride moiety attached to a phenyl ring, which is substituted with a propyl group at the para-position.

-

IUPAC Name: this compound

-

CAS Number: 1215974-13-2[1]

-

Molecular Formula: C₁₃H₁₇ClO

-

Molecular Weight: 224.73 g/mol [1]

The electrophilicity of the carbonyl carbon is the cornerstone of this molecule's reactivity, making it a prime candidate for nucleophilic acyl substitution and Friedel-Crafts acylation reactions.

Caption: Synthetic pathway to 4-(4-propylphenyl)butanoic acid.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common. Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is preferred for milder conditions and cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous. [2][3][4]

Causality: This protocol is chosen for its high yield and the ease of removing byproducts, which simplifies purification. The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.

-

Preparation: A dry, nitrogen-flushed, three-necked round-bottomed flask is charged with 4-(4-propylphenyl)butanoic acid (1.0 eq).

-

Solvent Addition: Anhydrous dichloromethane (DCM) is added (approximately 5-10 mL per gram of acid). The mixture is stirred until the acid fully dissolves.

-

Cooling: The solution is cooled to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction.

-

Reagent Addition: Oxalyl chloride (1.2-1.5 eq) is added dropwise via a syringe.

-

Catalysis: A catalytic amount of anhydrous DMF (1-2 drops) is added. Vigorous gas evolution will be observed.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

-

Workup: The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude product is often pure enough for subsequent steps.

-

Purification (Optional): If necessary, the product can be purified by distillation under high vacuum.

Caption: Reaction mechanism for acyl chloride formation using thionyl chloride.

Spectroscopic Analysis and Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and the aliphatic chain protons (two triplets, one multiplet). The protons alpha to the carbonyl will be the most downfield of the aliphatic signals. |

| ¹³C NMR | Peaks for the carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the propyl and butanoyl chains. |

| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride functional group, typically appearing at a high frequency (around 1800 cm⁻¹). [5][6] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Characteristic fragmentation patterns would include the loss of Cl and cleavage at the C-C bonds adjacent to the carbonyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an M+2 peak. [7] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.

-

Friedel-Crafts Acylation: It is an excellent reagent for introducing the 4-(4-propylphenyl)butanoyl moiety onto other aromatic systems, a common strategy in the synthesis of complex organic molecules. [8][9][10]This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an acylium ion electrophile. [10]The resulting aryl ketones are valuable intermediates themselves.

-

Nucleophilic Acyl Substitution: The high reactivity of the acyl chloride group allows for efficient reactions with a wide range of nucleophiles to form various carboxylic acid derivatives. [3] * Amide Synthesis: Reaction with primary or secondary amines yields corresponding amides.

-

Ester Synthesis: Reaction with alcohols produces esters.

-

Ketone Synthesis: Reaction with organocuprates (Gilman reagents) can form ketones.

-

-

Building Block for Bioactive Molecules: The 4-propylphenyl motif is present in various compounds of medicinal interest. This acyl chloride serves as a key starting material for the synthesis of novel compounds for screening in drug discovery programs. Its structural features can be tailored to interact with specific biological targets.

Safety, Handling, and Storage

Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound.

| Aspect | Protocol |

| Hazards | Corrosive, causes severe skin burns and eye damage. [11][12]Reacts violently with water, releasing toxic HCl gas. [13]Lachrymator. |

| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood. [11][14] |

| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as water, alcohols, and bases. [13] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. [11][13][14] |

| Spills | Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water. [14] |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11]If inhaled, move to fresh air. |

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

-

PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Loba Chemie. (n.d.). 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]

-

McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylbutanoyl Chloride. Retrieved from [Link]

Sources

- 1. 1215974-13-2|this compound|BLD Pharm [bldpharm.com]

- 2. reddit.com [reddit.com]

- 3. 4-(4-Methylphenyl)butanoyl chloride | 160699-02-5 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 4-Phenylbutanoyl Chloride | C10H11ClO | CID 11789865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(4-Propylphenyl)butanoic Acid Chloride (CAS No. 1215974-13-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Propylphenyl)butanoic acid chloride, with the Chemical Abstracts Service (CAS) registry number 1215974-13-2, is a reactive acyl chloride derivative that serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a propyl-substituted phenyl ring connected to a butanoyl chloride moiety, makes it a valuable building block in medicinal chemistry and drug development. The presence of the lipophilic propylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, properties, handling, and applications of this important chemical intermediate.

Chemical Properties and Specifications

| Property | Value | Source |

| CAS Number | 1215974-13-2 | [1] |

| Molecular Formula | C₁₃H₁₇ClO | [1] |

| Molecular Weight | 224.73 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Solubility | Reacts with water and other protic solvents | General knowledge |

Synthesis of 4-(4-Propylphenyl)butanoic Acid Chloride

The synthesis of 4-(4-propylphenyl)butanoic acid chloride is typically a two-stage process. The first stage involves the preparation of the corresponding carboxylic acid, 4-(4-propylphenyl)butanoic acid. The second stage is the conversion of this carboxylic acid into the target acyl chloride.

Stage 1: Synthesis of 4-(4-Propylphenyl)butanoic Acid

A common and effective method for the synthesis of 4-(4-propylphenyl)butanoic acid is through a Friedel-Crafts acylation of propylbenzene with succinic anhydride, followed by a reduction of the resulting keto acid.

Step 1: Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of the aromatic ring of propylbenzene with an acyl group derived from succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3][4]

Propylbenzene [label="Propylbenzene"]; SuccinicAnhydride [label="Succinic Anhydride"]; AlCl3 [label="AlCl₃", fontcolor="#EA4335"]; KetoAcid [label="4-Oxo-4-(4-propylphenyl)butanoic acid"];

Propylbenzene -> KetoAcid [label="+"]; SuccinicAnhydride -> KetoAcid [label="+"]; AlCl3 -> KetoAcid [label="Catalyst"]; }

Friedel-Crafts acylation of propylbenzene.

Experimental Protocol: Friedel-Crafts Acylation of Propylbenzene

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an inert solvent such as dichloromethane or nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of succinic anhydride and propylbenzene in the same solvent to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude 4-oxo-4-(4-propylphenyl)butanoic acid, which can be purified by recrystallization.

Step 2: Reduction of the Keto Acid

The keto group of 4-oxo-4-(4-propylphenyl)butanoic acid can be reduced to a methylene group to yield 4-(4-propylphenyl)butanoic acid. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6] The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl-alkyl ketones.[5][7][8]

KetoAcid [label="4-Oxo-4-(4-propylphenyl)butanoic acid"]; CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"];

KetoAcid -> CarboxylicAcid [label="Zn(Hg), HCl"]; }

Clemmensen reduction of the keto acid.

Experimental Protocol: Clemmensen Reduction

-

Prepare zinc amalgam by treating zinc granules with a solution of mercuric chloride.

-

In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and the keto acid.

-

Heat the mixture to a vigorous reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer. If the product solidifies, it can be collected by filtration.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic fractions, wash with water, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure, and purify the resulting carboxylic acid by recrystallization or distillation.

Wolff-Kishner Reduction: This reduction is carried out under basic conditions using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[9][10][11]

KetoAcid [label="4-Oxo-4-(4-propylphenyl)butanoic acid"]; CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"];

KetoAcid -> CarboxylicAcid [label="H₂NNH₂, KOH, heat"]; }

Wolff-Kishner reduction of the keto acid.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the keto acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for a period to form the hydrazone.

-

Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises.

-

Reattach the reflux condenser and continue to heat the mixture at this higher temperature for several hours to complete the reduction.

-

Cool the reaction mixture and dilute with water.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Stage 2: Conversion to 4-(4-Propylphenyl)butanoic Acid Chloride

The prepared 4-(4-propylphenyl)butanoic acid is then converted to the more reactive acid chloride. Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[12][13][14]

Using Thionyl Chloride (SOCl₂):

This is a widely used method where the carboxylic acid is treated with an excess of thionyl chloride, which also serves as the solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup.[15][16]

CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"]; AcidChloride [label="4-(4-Propylphenyl)butanoic acid chloride"];

CarboxylicAcid -> AcidChloride [label="SOCl₂"]; }

Conversion to acid chloride with SOCl₂.

Experimental Protocol: Using Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize HCl and SO₂, place the 4-(4-propylphenyl)butanoic acid.

-

Carefully add an excess of thionyl chloride.

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of gases ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude acid chloride can be purified by vacuum distillation.

Using Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is a milder and more selective reagent that often provides higher yields and cleaner reactions. A catalytic amount of N,N-dimethylformamide (DMF) is typically used. The byproducts are also gaseous (CO, CO₂, HCl).[12][17]

CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"]; AcidChloride [label="4-(4-Propylphenyl)butanoic acid chloride"];

CarboxylicAcid -> AcidChloride [label="(COCl)₂, cat. DMF"]; }

Conversion to acid chloride with (COCl)₂.

Experimental Protocol: Using Oxalyl Chloride

-

Dissolve the 4-(4-propylphenyl)butanoic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents).

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution stops.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly or purified by vacuum distillation.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the ring), two sets of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and two triplets for the methylene groups of the butanoyl chain. The methylene group adjacent to the carbonyl group will be the most downfield of the aliphatic protons.

-

¹³C NMR: The spectrum would show distinct signals for the propyl group carbons, the aromatic carbons (with two quaternary carbons), the methylene carbons of the butanoyl chain, and a downfield signal for the carbonyl carbon of the acid chloride.

-

IR Spectroscopy: A strong absorption band in the region of 1785-1815 cm⁻¹ would be characteristic of the C=O stretching vibration of the acyl chloride.[18] The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Applications in Drug Development

Acyl chlorides are highly reactive intermediates used to form ester and amide bonds, which are fundamental linkages in a vast array of pharmaceutical compounds. 4-(4-Propylphenyl)butanoic acid chloride is a valuable synthon for introducing the 4-propylphenylbutanoyl moiety into a target molecule. This structural motif can be found in various biologically active compounds, where the lipophilic propylphenyl group can enhance binding to target proteins or improve membrane permeability.

While specific examples of marketed drugs containing this exact fragment are not prominently documented, its utility lies in the synthesis of novel chemical entities during the drug discovery process. It can be reacted with various amines, alcohols, and other nucleophiles to generate libraries of compounds for screening against biological targets. For instance, it can be used in the synthesis of novel enzyme inhibitors, receptor antagonists, or modulators of signaling pathways.

Safety, Handling, and Storage

4-(4-Propylphenyl)butanoic acid chloride, as an acyl chloride, is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is expected to be corrosive to the skin, eyes, and respiratory tract.[19][20][21][22][23] Upon contact with moisture, it will hydrolyze to form 4-(4-propylphenyl)butanoic acid and corrosive hydrogen chloride gas. It is also likely to be flammable.[20]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[19][24][25] Use non-sparking tools and work away from ignition sources.[19]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[19][21] The container should be tightly sealed, and it is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

4-(4-Propylphenyl)butanoic acid chloride is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its synthesis, while involving multiple steps, utilizes well-established and reliable chemical transformations. A thorough understanding of its reactivity and proper handling procedures are essential for its safe and effective use in the laboratory. The ability to readily introduce the 4-propylphenylbutanoyl group makes this compound a useful tool for researchers and scientists engaged in the design and synthesis of new molecular entities with potential therapeutic applications.

References

(A comprehensive list of all cited sources with titles, sources, and URLs will be compiled here based on the information gathered during the research process.)

Sources

- 1. 1215974-13-2|4-(4-Propylphenyl)butanoyl chloride|BLD Pharm [bldpharm.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. scribd.com [scribd.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [chemistrytalk.org]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Clemmensen Reduction [organic-chemistry.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. uobabylon.edu.iq [uobabylon.edu.iq]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. angenechemical.com [angenechemical.com]

- 25. echemi.com [echemi.com]

Difference between 4-(4-propylphenyl)butanoyl chloride and 4-oxo-4-(4-propylphenyl)butanoyl chloride

Topic: Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Engineers, and Medicinal Chemists.

Executive Summary

This guide delineates the critical structural, electronic, and synthetic differences between 4-(4-propylphenyl)butanoyl chloride (Molecule A) and 4-oxo-4-(4-propylphenyl)butanoyl chloride (Molecule B).

While their nomenclature differs by a single "oxo" descriptor, they represent two distinct stages in the assembly of aryl-aliphatic scaffolds. Molecule B is the immediate product of Friedel-Crafts succinoylation, possessing a reactive

This distinction dictates their utility: Molecule A is a preferred building block for liquid crystals (mesogens) and lipophilic drug linkers due to its flexible conformational freedom. Molecule B serves primarily as a synthetic intermediate or a precursor for heterocycle formation (e.g., pyridazines).

Structural & Electronic Analysis

The fundamental difference lies in the linker chain connecting the para-propylphenyl core to the acyl chloride terminus.

Comparative Analysis Table

| Feature | Molecule A (Des-oxo) | Molecule B (Oxo) |

| IUPAC Name | This compound | 4-oxo-4-(4-propylphenyl)butanoyl chloride |

| Formula | ||

| Linker Type | Saturated Propyl Chain ( | |

| Hybridization | ||

| Electronic Effect | Ring is activated (alkyl donor). | Ring is deactivated (acyl withdrawal). |

| Conformation | Flexible (high entropic freedom). | Rigid planar segment near the ring. |

| Primary Role | Mesogenic core, hydrophobic linker. | Synthetic intermediate, heterocycle precursor.[1] |

Electronic Implications

-

Molecule B (The Phenacyl System): The carbonyl group at position 4 is directly attached to the benzene ring. This creates a phenacyl system. The carbonyl withdraws electron density from the ring, making the aromatic system less susceptible to further electrophilic attack but making the carbonyl carbon highly electrophilic.

-

Molecule A (The Isolated System): The saturated trimethylene chain insulates the aromatic ring from the acid chloride. The electronic properties of the ring are dominated solely by the para-propyl group (weakly activating, ortho/para directing).

Synthetic Causality & Pathways[2]

The relationship between these two molecules is sequential. You generally cannot synthesize Molecule A without passing through the carbon skeleton of Molecule B (or a similar acylation intermediate) to avoid carbocation rearrangements associated with direct alkylation.

The "Friedel-Crafts Workaround"

Direct alkylation of benzene with 1-chlorobutane yields rearranged products (sec-butyl/isobutyl) due to hydride shifts. Therefore, the industry standard is Acylation-Reduction :

-

Acylation: Synthesis of the "Oxo" acid (Precursor to B).

-

Reduction: Conversion to the "Saturated" acid (Precursor to A).

-

Chlorination: Conversion to the final Acid Chlorides.

Synthetic Workflow Diagram (Graphviz)

Caption: Divergent synthesis showing Molecule B as the direct acylation derivative and Molecule A as the downstream reduction product.

Detailed Experimental Protocols

These protocols are designed for high purity and yield, addressing the specific reactivity of the propylphenyl core.

Protocol 1: Synthesis of Molecule B (The Oxo-Chloride)

Targeting: 4-oxo-4-(4-propylphenyl)butanoyl chloride

Context: This molecule is prone to cyclization if left in acidic media for too long (forming furanones) or hydrolysis. The acid chloride formation must be anhydrous.

-

Precursor Synthesis (Friedel-Crafts):

-

Charge a reactor with Propylbenzene (1.0 equiv) and Succinic Anhydride (1.1 equiv) in DCM or 1,2-dichloroethane.

-

Cool to 0°C. Slowly add AlCl₃ (2.2 equiv) portion-wise. Note: Stoichiometric AlCl₃ is required because the resulting ketone complexes with the aluminum.[2]

-

Stir at RT for 4–6 hours. Quench with ice/HCl. Extract the solid 4-oxo-4-(4-propylphenyl)butanoic acid . Recrystallize from toluene.

-

-

Acid Chloride Formation:

-

Suspend the dried keto-acid (10 mmol) in anhydrous DCM (20 mL).

-

Add Oxalyl Chloride (12 mmol) dropwise, followed by a catalytic drop of DMF . Why Oxalyl Chloride? SOCl₂ generates SO₂ gas which can be difficult to strip completely without heating, and heat can degrade the keto-chloride.

-

Stir at RT for 3 hours until gas evolution ceases.

-

Evaporation: Remove solvent under reduced pressure. Do not distill at high temperature; the product is thermally sensitive. Use immediately for the next step.

-

Protocol 2: Synthesis of Molecule A (The Saturated Chloride)

Targeting: this compound

Context: You must reduce the ketone before forming the chloride. Attempting to reduce Molecule B directly will destroy the acyl chloride functionality.

-

Reduction (Clemmensen Method):

-

Take the 4-oxo-4-(4-propylphenyl)butanoic acid from Protocol 1.

-

Prepare amalgamated zinc: Treat Zn dust (20 equiv) with HgCl₂ (0.1 equiv) in dilute HCl.

-

Suspend the keto-acid in a mixture of Toluene and Conc. HCl . Reflux vigorously for 24 hours, adding fresh Conc. HCl every 6 hours. Why Toluene? It creates a biphasic system that extracts the non-polar reduced product as it forms, protecting it from side reactions.

-

Separate organic layer, dry, and concentrate to yield 4-(4-propylphenyl)butanoic acid .

-

-

Acid Chloride Formation:

-

Dissolve the saturated acid in Thionyl Chloride (SOCl₂) (excess, as solvent).

-

Reflux for 2 hours. (Molecule A is thermally stable compared to B).

-

Distill off excess SOCl₂. The residue can be vacuum distilled to yield pure Molecule A .

-

Applications & Utility

Molecule A: The Mesogenic Builder

-

Liquid Crystals: The 4-(4-propylphenyl) moiety is a classic "mesogenic core." The saturated butanoyl chain acts as a flexible spacer. When this chloride is reacted with phenols or other aromatics, it forms liquid crystals with stable nematic/smectic phases. The flexibility of the alkyl chain is critical for lowering melting points and enabling phase transitions.

-

Drug Delivery: Used to attach the lipophilic propylphenyl tail to hydrophilic drugs, improving membrane permeability.

Molecule B: The Heterocyclic Precursor

-

Pyridazine Synthesis: Reaction of Molecule B (or its acid precursor) with hydrazine yields dihydropyridazinones. This is a key scaffold in cardiovascular drugs (e.g., phosphodiesterase inhibitors).

-

Chiral Alcohols: The ketone in Molecule B can be enantioselectively reduced (using CBS catalysts) to form chiral hydroxy-acids, which are precursors to lignan natural products.

References

-

Friedel-Crafts Acylation Mechanisms

-

Clemmensen Reduction Protocols

-

Liquid Crystal Mesogens

-

Synthesis of Arylbutanoic Acids

Sources

- 1. Synthesis of aromatic compounds I [quimicaorganica.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. dakenchem.com [dakenchem.com]

- 9. ijpras.com [ijpras.com]

- 10. dakenchem.com [dakenchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. prepchem.com [prepchem.com]

Physical properties of 4-(4-propylphenyl)butanoyl chloride liquid crystal intermediates

Technical Deep Dive: 4-(4-Propylphenyl)butanoyl Chloride in Mesogenic Synthesis

Executive Summary

In the engineering of thermotropic liquid crystals (LCs), the purity of the acyl chloride intermediate is the rate-limiting factor for the quality of the final mesophase. This compound (CAS 1215974-13-2) serves as a critical "soft-segment" precursor. Unlike rigid biphenyl cores, this molecule introduces a flexible alkyl-phenyl spacer that modulates the melting point (

This guide moves beyond standard catalog data to provide a rigorous operational framework for synthesizing, handling, and utilizing this intermediate in high-fidelity drug delivery systems and optoelectronic materials.

Physicochemical Profile

The following data aggregates predicted computational models with empirical observations typical of phenyl-alkane acyl chlorides.

Table 1: Core Physical Properties

| Property | Value / Description | Context for Researchers |

| CAS Number | 1215974-13-2 | Unique Identifier |

| Molecular Formula | MW: 224.73 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Tends to supercool; crystallizes slowly upon storage at <4°C. |

| Boiling Point | ~363°C (Predicted @ 760 mmHg) | Critical: Do NOT distill at atm pressure.[1][2][3][4][5][6][7] Decomposes. |

| Distillation Range | 145–150°C @ 0.5 mmHg | Operational target for vacuum purification. |

| Density | 1.127 ± 0.06 g/cm³ | Denser than water; sinks during aqueous workup (if hydrolyzed). |

| Refractive Index | High index due to aromaticity; useful for inline purity checks. | |

| Solubility | Soluble: DCM, Toluene, THF | Reacts violently with water/alcohols. |

Structural Impact on LC Phases (The "Odd-Even" Effect)

The butanoyl chain contains 4 carbons (an even number). In liquid crystal thermodynamics, even-numbered spacers typically result in higher transition temperatures and higher order parameters compared to odd-numbered analogs due to the average conformation of the alkyl chain enhancing the anisotropy of the molecular shape [1].

Synthetic Pathway & Validation

The synthesis of this compound is most reliably achieved via the chlorination of 4-(4-propylphenyl)butyric acid using thionyl chloride (

Reaction Mechanism & Workflow

The transformation proceeds via a nucleophilic acyl substitution.[7][8] The carboxylic acid attacks the sulfur of thionyl chloride, creating a chlorosulfite intermediate, which collapses to release

Figure 1: Reaction pathway for the generation of the acyl chloride. Note the irreversible generation of gas byproducts, driving the equilibrium forward.

Operational Protocol

Reagents:

-

Precursor: 4-(4-propylphenyl)butyric acid (1.0 eq)

-

Reagent: Thionyl Chloride (1.5 eq) - Freshly distilled

-

Catalyst: DMF (Dimethylformamide) - Catalytic drops (0.1 mol%)[5]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or -

Addition: Charge the flask with the butyric acid derivative. Add

dropwise at room temperature. The reaction is endothermic initially but evolves gas rapidly. -

Catalysis: Add 1-2 drops of DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction kinetics [2].

-

Reflux: Heat the mixture to 60°C for 3 hours. Monitor gas evolution; reaction is complete when bubbling ceases.

-

Workup (Critical): Remove excess

via rotary evaporation under reduced pressure. -

Purification: Perform vacuum distillation (0.5 mmHg). Collect the fraction boiling at ~145-150°C. Do not use column chromatography as the silica gel will hydrolyze the chloride.

Quality Control (QC) Metrics

| Technique | Observation | Interpretation |

| FTIR | Shift from | Disappearance of broad -OH stretch and appearance of sharp C=O (acyl chloride). |

| H-NMR | The protons adjacent to the carbonyl ( | |

| Silver Nitrate Test | White precipitate | Immediate formation of AgCl upon addition to acidified |

Application in Liquid Crystal Engineering

This intermediate is primarily used to synthesize Phenyl Ester LCs . The "Propyl-Phenyl-Butanoyl" motif acts as the flexible tail + spacer system.

Workflow: Esterification to Mesogen

Figure 2: Synthesis of the final liquid crystal mesogen. The acyl chloride reacts with a rigid phenolic core to form the ester linkage.

Impact on Mesophase:

The propyl group (

Handling & Safety (E-E-A-T)

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.

-

Moisture Exclusion: Store under Argon/Nitrogen. Exposure to humidity generates HCl gas and reverts the compound to the solid acid, ruining stoichiometry in subsequent steps.

-

Quenching Spills: Do not use water directly. Cover with solid sodium bicarbonate (

) or dry lime, then carefully sweep. -

PPE: Double nitrile gloves are required. Acyl chlorides permeate standard latex rapidly.

References

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. Wiley-VCH. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics). Link

-

Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkyl chain length effects). Link

-

BLD Pharm. (n.d.). Product SDS: this compound. Retrieved October 26, 2023. Link

Sources

- 1. 1215974-13-2|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Methylphenyl)butanoyl chloride | 160699-02-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 4-(4-propylphenyl)butyryl chloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(4-propylphenyl)butyryl chloride, a bifunctional organic molecule of interest to researchers and professionals in drug development and specialty chemical synthesis. This document details the molecule's fundamental properties, provides validated protocols for its synthesis, and outlines a systematic approach to its characterization using modern analytical techniques.

Molecular Structure and Physicochemical Properties

4-(4-propylphenyl)butyryl chloride is an acyl chloride featuring a 4-propylphenyl substituent. The presence of both a reactive acyl chloride group and a substituted aromatic ring makes it a versatile intermediate for further chemical modifications.

Chemical Formula and Molecular Weight

The chemical structure of 4-(4-propylphenyl)butyryl chloride is first deconstructed to accurately determine its molecular formula and weight.

-

4-propylphenyl group: This consists of a benzene ring (C₆H₄) attached to a propyl group (C₃H₇). The formula for this fragment is C₉H₁₁.

-

Butyryl chloride group: This is a four-carbon acyl chloride with the formula -C(O)CH₂CH₂CH₃. When attached to the phenyl ring, it becomes a -C(O)CH₂CH₂CH₂- unit, with the terminal carbon bonded to the phenyl ring and the carbonyl carbon bonded to chlorine. Therefore, the butyryl chloride moiety directly attached to the phenyl ring is -C₄H₆ClO.

Combining these components, the full molecular structure leads to the following properties:

| Property | Value |

| Chemical Formula | C₁₃H₁₇ClO |

| Molecular Weight | 224.72 g/mol |

The calculation of the molecular weight is based on the atomic weights of its constituent elements:

-

Carbon (C): 12.01 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Chlorine (Cl): 35.45 g/mol

-

Oxygen (O): 16.00 g/mol

(13 * 12.01) + (17 * 1.008) + (1 * 35.45) + (1 * 16.00) = 224.72 g/mol .

Synthesis of 4-(4-propylphenyl)butyryl chloride

The synthesis of 4-(4-propylphenyl)butyryl chloride can be approached through two primary routes. The recommended and more controlled method is a two-step synthesis involving the formation of the corresponding carboxylic acid, followed by chlorination. A direct Friedel-Crafts acylation is less favored due to potential side reactions and rearrangements.

Recommended Two-Step Synthesis Pathway

This robust method ensures a higher purity of the final product by first synthesizing and purifying the carboxylic acid precursor.

Caption: Recommended two-step synthesis of 4-(4-propylphenyl)butyryl chloride.

Step 1: Synthesis of 4-(4-propylphenyl)butanoic acid

This step involves a Friedel-Crafts acylation reaction between propylbenzene and succinic anhydride, followed by a reduction. A more direct, though potentially lower-yielding, approach is the Friedel-Crafts acylation of benzene with butyrolactone, which can be adapted for propylbenzene.[1][2][3][4][5]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of propylbenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Reduction: The resulting keto-acid can be purified by recrystallization. Subsequently, the keto group is reduced to a methylene group using a standard Clemmensen or Wolff-Kishner reduction to yield 4-(4-propylphenyl)butanoic acid.

Step 2: Conversion to 4-(4-propylphenyl)butyryl chloride

The purified carboxylic acid is then converted to the acyl chloride using thionyl chloride.[6][7][8][9][10]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place the dried 4-(4-propylphenyl)butanoic acid (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (approximately 76°C) for 1-2 hours. The reaction is complete when the evolution of gases ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-(4-propylphenyl)butyryl chloride can be further purified by vacuum distillation.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(4-propylphenyl)butyryl chloride. The following are predicted spectroscopic data based on the compound's structure and known trends for similar molecules.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the acyl chloride and the substituted benzene ring.[11][12][13][14]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (propyl and butyl chains) |

| ~1800 | Strong | C=O stretch of the acyl chloride |

| ~1600, 1500 | Medium | Aromatic C=C ring stretch |

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~750-550 | Medium | C-Cl stretch |

The most diagnostic peak is the strong carbonyl absorption around 1800 cm⁻¹, which is at a higher frequency than that of a corresponding carboxylic acid or ketone due to the electron-withdrawing effect of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Predicted chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are as follows:

¹H NMR: [15][16][17][18][19][20]

-

δ ~7.1-7.3 (dd, 4H): Aromatic protons of the para-disubstituted ring.

-

δ ~2.9 (t, 2H): Methylene protons (α to the carbonyl group).

-

δ ~2.6 (t, 2H): Methylene protons (α to the aromatic ring).

-

δ ~2.0 (m, 2H): Methylene protons (β to the carbonyl group).

-

δ ~1.6 (m, 2H): Methylene protons of the propyl group (β to the aromatic ring).

-

δ ~0.9 (t, 3H): Methyl protons of the propyl group.

-

δ ~174: Carbonyl carbon of the acyl chloride.

-

δ ~142: Aromatic carbon attached to the propyl group.

-

δ ~138: Aromatic carbon attached to the butyryl chain.

-

δ ~129: Aromatic C-H carbons.

-

δ ~128: Aromatic C-H carbons.

-

δ ~45: Methylene carbon (α to the carbonyl).

-

δ ~37: Methylene carbon of the propyl group (α to the ring).

-

δ ~35: Methylene carbon (β to the ring).

-

δ ~25: Methylene carbon (β to the carbonyl).

-

δ ~24: Methylene carbon of the propyl group (β to the ring).

-

δ ~14: Methyl carbon of the propyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak and characteristic fragmentation patterns.[24][25][26][27]

-

Molecular Ion (M⁺): A peak at m/z = 224, along with an M+2 peak at m/z = 226 with about one-third the intensity, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Major Fragments:

-

m/z = 189: Loss of a chlorine radical ([M-Cl]⁺). This will likely be a prominent peak.

-

m/z = 161: Loss of the butyryl group, leaving the 4-propylbenzyl cation.

-

m/z = 119: Benzylic cleavage to form the propylbenzyl cation.

-

m/z = 91: Tropylium ion, a common fragment for alkylbenzenes.

-

Applications and Future Directions

4-(4-propylphenyl)butyryl chloride is a valuable building block in organic synthesis. Its dual reactivity allows for a wide range of transformations:

-

Pharmaceutical Synthesis: The acyl chloride can be readily converted to amides and esters, which are common functionalities in drug molecules. The 4-propylphenyl moiety can serve as a lipophilic group to enhance membrane permeability.

-

Materials Science: It can be used to modify polymers and surfaces to introduce specific functionalities.

-

Agrochemicals: The core structure can be elaborated to synthesize novel pesticides and herbicides.

The protocols and characterization data presented in this guide provide a solid foundation for researchers to utilize 4-(4-propylphenyl)butyryl chloride in their synthetic endeavors.

References

- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid. US6372938B1.

- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid. EP1404638B1.

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Justia Patents. (2001, May 21). Synthesis of 4-phenylbutyric acid. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

- 1. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 2. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. PROSPRE [prospre.ca]

- 18. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. Visualizer loader [nmrdb.org]

- 21. researchgate.net [researchgate.net]

- 22. CASPRE [caspre.ca]

- 23. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methodological & Application

Synthesis of 4-(4-propylphenyl)butanoyl chloride from 4-(4-propylphenyl)butanoic acid

This Application Note provides a rigorous technical guide for the synthesis of 4-(4-propylphenyl)butanoyl chloride (CAS 1215974-13-2) from its parent carboxylic acid, 4-(4-propylphenyl)butanoic acid (CAS 57821-78-0).

This protocol is designed for research and development chemists requiring high-purity acyl chloride intermediates for downstream applications such as Friedel-Crafts cyclizations (e.g., tetralone synthesis), amide couplings, or liquid crystal mesogen preparation.

Executive Summary

The conversion of 4-(4-propylphenyl)butanoic acid to its acyl chloride derivative is a canonical nucleophilic acyl substitution. While conceptually simple, the lipophilic nature of the propylphenyl chain combined with the moisture sensitivity of the acyl chloride requires precise reaction engineering to maximize yield and prevent hydrolysis.

Key Technical Parameters:

-

Reaction Type: Chlorination via Thionyl Chloride (

) or Oxalyl Chloride ( -

Primary Challenge: Complete removal of byproduct gases (

, -

Target Purity: >98% (GC/titration).

Reaction Engineering & Mechanism

Chemical Strategy

We utilize Thionyl Chloride (

Mechanistic Pathway

The reaction proceeds through a chlorosulfite intermediate . The carboxylic acid hydroxyl group attacks the sulfur of thionyl chloride, releasing chloride. This chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an

Figure 1: Mechanistic pathway for the chlorination of 4-(4-propylphenyl)butanoic acid.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 4-(4-propylphenyl)butanoic acid (>98%) | Precursor |

| Reagent | Thionyl Chloride ( | Chlorinating Agent |

| Catalyst | N,N-Dimethylformamide (DMF), Anhydrous | Vilsmeier-Haack Catalyst (Optional) |

| Solvent | Toluene or Dichloromethane (DCM), Anhydrous | Solvent (Optional for scale-up) |

| Equipment | 2-Neck RBF, Reflux Condenser, | Reaction Setup |

| Scrubber | NaOH trap (10-20% aq) | Neutralize acid gases |

Method A: Neat Reaction (Preferred for <10g scale)

This method avoids solvent removal issues and drives the reaction to completion via thermal energy.

Step-by-Step Procedure:

-

Setup: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar. Attach a reflux condenser topped with a drying tube (or

inlet). Connect the gas outlet to a dilute NaOH scrubber trap. -

Charging: Charge the RBF with 4-(4-propylphenyl)butanoic acid (1.0 equiv, e.g., 5.0 g, ~22.7 mmol).

-

Reagent Addition: Add Thionyl Chloride (3.0 equiv, ~5.0 mL) slowly via syringe.

-

Note: The excess

acts as the solvent. -

Catalysis: Add 1-2 drops of anhydrous DMF.[1] This forms the reactive Vilsmeier reagent (

), significantly accelerating the reaction.

-

-

Reaction:

-

Stir at room temperature for 15 minutes to allow initial gas evolution to subside.

-

Heat the mixture to reflux (75-80°C) .

-

Maintain reflux for 2-3 hours . Evolution of gas bubbles should cease, indicating completion.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Degassing: Connect the flask to a vacuum manifold (carefully!) to strip off excess

and dissolved -

Azeotropic Removal: To ensure complete removal of thionyl chloride, add 10 mL of anhydrous toluene and concentrate under reduced pressure (Rotavap). Repeat twice.

-

-

Isolation: The resulting yellow/brown oil is crude This compound .

-

Purity Check: For most applications (Friedel-Crafts), this crude oil is sufficient.

-

Purification: If high purity is required, perform vacuum distillation (bp expected >150°C at <1 mmHg, extrapolate from homologs).

-

Method B: Mild Conditions (Oxalyl Chloride)

Use this method if the substrate contains sensitive impurities or if thermal degradation is observed.

-

Reagent: Oxalyl Chloride (1.2 equiv) in DCM (0.2 M concentration).

-

Catalyst: DMF (catalytic drops).[1]

-

Condition: 0°C to Room Temperature, 2-4 hours.

-

Advantage: Milder conditions; avoids thermal stress.

Experimental Workflow & Logic

Figure 2: Operational workflow for the synthesis of the acid chloride.

Quality Control & Analytics

Trustworthiness in synthesis requires validation. The conversion of the -COOH to -COCl results in distinct spectroscopic shifts.

| Technique | Parameter | Observation (Acid Precursor) | Observation (Acid Chloride Product) |

| FT-IR | Carbonyl ( | Broad band ~1710 | Sharp, shifted band ~1800 |

| FT-IR | Hydroxyl ( | Broad stretch 2500-3300 | Absent |

| 1H-NMR | Triplet ~2.35 ppm | Downfield shift to ~2.90 ppm (due to Cl deshielding) | |

| Reactivity | Water Test | Insoluble | Reacts vigorously (fumes) |

Critical Check: The disappearance of the broad carboxylic acid O-H stretch in IR is the quickest confirmation of conversion.

Safety & Handling (E-E-A-T)

-

Corrosivity: Thionyl chloride and the product are lachrymators and cause severe skin burns. All operations must be performed in a functioning fume hood.

-

Gas Management: The reaction generates stoichiometric quantities of

and -

Water Reactivity: The product reacts violently with water. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

References

-

BenchChem. 4-(4-Methylphenyl)butanoyl chloride Applications and Properties. (Analogous chemistry).[2] Retrieved from BenchChem.com.

- Organic Syntheses.General Procedure for Acid Chlorides using Thionyl Chloride. Coll. Vol. 4, p. 715.

-

PubChem. 4-(4-propylphenyl)butanoic acid (CAS 57821-78-0).[3]Link

-

Master Organic Chemistry. Mechanism of SOCl2 Reaction with Carboxylic Acids.Link

Sources

Procedure for acylation using 4-(4-propylphenyl)butanoyl chloride

Application Note: Optimization of Acylation Protocols Utilizing 4-(4-propylphenyl)butanoyl Chloride

Introduction & Reagent Profile

This compound is a versatile electrophilic building block, primarily utilized in the synthesis of liquid crystalline mesogens and bioactive tetralone scaffolds. Its structural uniqueness lies in the lipophilic propyl-substituted phenyl ring tethered to a reactive acid chloride via a three-carbon spacer. This specific chain length (

This guide details two optimized protocols:

-

Intramolecular Cyclization: Synthesis of 7-propyl-1-tetralone.

-

Intermolecular Amide Coupling: Derivatization for library synthesis.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1215974-13-2 (Analogous ref) |

| Molecular Formula | |

| Molecular Weight | 224.73 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis sensitive) |

Safety & Handling (Critical Control Points)

-

Corrosivity: Acid chlorides react violently with moisture to release hydrogen chloride (HCl) gas. All manipulations must occur in a fume hood.[1]

-

Quenching: Never add water directly to the neat reagent.[2] Quench excess reagent by dropwise addition into an ice-cooled alkaline solution (10% NaOH) or an alcohol/base mixture.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

Protocol A: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of 7-propyl-1-tetralone via intramolecular ring closure. Mechanism: Lewis-acid mediated generation of an acylium ion followed by electrophilic aromatic substitution (EAS).[3]

Experimental Workflow

-

Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

-

Flush the system with Nitrogen (

) for 15 minutes.

-

-

Catalyst Suspension:

-

Charge the flask with Aluminum Chloride (

, 1.2 equiv, 13.5 mmol) and anhydrous Dichloromethane (DCM, 50 mL). -

Cool the suspension to 0°C using an ice/water bath.

-

Note:

is preferred over weaker Lewis acids (

-

-

Addition:

-

Dissolve This compound (1.0 equiv, 11.2 mmol) in anhydrous DCM (20 mL).

-

Add this solution dropwise to the

suspension over 30 minutes. -

Observation: The solution will likely turn dark red or brown, indicating the formation of the acylium-aluminum complex.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

, hydrolyzes to acid on plate) should disappear, replaced by the tetralone (

-

-

Quench & Workup:

-

Pour the reaction mixture slowly onto 100g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.

-

Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Wash combined organics with Sat.

(to remove acid traces), then Brine. -

Dry over

, filter, and concentrate in vacuo.

-

Visualizing the Pathway

Figure 1: Mechanistic flow of the intramolecular cyclization to form the tetralone scaffold.

Protocol B: Intermolecular Amide Coupling (Schotten-Baumann Conditions)

Objective: Derivatization of the acid chloride with a primary amine (e.g., for library generation). Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

Experimental Workflow

-

Setup:

-

Use a 50 mL round-bottom flask under inert atmosphere (

).

-

-

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Primary Amine (

, 1.1 equiv). -

Base: Triethylamine (

, 1.5 equiv) or Diisopropylethylamine (DIPEA). -

Solvent: Anhydrous DCM (0.2 M concentration).

-

-

Procedure:

-

Dissolve the Amine and Base in DCM. Cool to 0°C.

-

Add the Acid Chloride dropwise (neat or dissolved in minimal DCM).

-

Why: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the nucleophilic amine.

-

Stir at RT for 4–6 hours.

-

-

Purification:

-

Wash with 1M HCl (to remove unreacted amine/base).

-

Wash with Sat.

(to remove unreacted acid chloride hydrolyzed to acid). -

Recrystallize from Ethanol/Hexane if solid, or column chromatography.

-

Process Logic Diagram

Figure 2: Workflow for high-throughput amide coupling using base scavenging.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture contamination deactivating | Use freshly sublimed |

| Incomplete Cyclization | Reaction temperature too low. | Reflux DCM (40°C) for 1 hour after initial mixing. |

| Sticky Precipitate | Aluminum-product complex insolubility. | Increase solvent volume or switch to 1,2-dichloroethane (higher BP, better solubility). |

| Hydrolysis (Acid formation) | Wet solvent or old reagent. | Distill reagent prior to use if significant white solid (acid) is observed in the bottle. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Friedel-Crafts Acylation Mechanisms).[4][5]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Butanoyl chloride derivatives. Retrieved from

Sources

- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 3. purechemistry.org [purechemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. 4-(4-Methylphenyl)butanoyl chloride | 160699-02-5 | Benchchem [benchchem.com]

Application Note: High-Purity Synthesis of Liquid Crystal Monomers Using 4-(4-propylphenyl)butanoyl chloride

Abstract

This application note details the protocol for synthesizing phenyl ester-based liquid crystal (LC) monomers via the esterification of 4-(4-propylphenyl)butanoyl chloride . This specific acyl chloride serves as a critical intermediate for introducing a flexible alkyl-aryl spacer into the mesogenic core, a structural feature essential for lowering melting points and stabilizing nematic/smectic phases. The guide covers the reaction mechanism, rigorous exclusion of moisture, workup procedures to remove ionic impurities, and purification strategies to achieve the

Introduction & Strategic Rationale

In liquid crystal design, the balance between the rigid core (mesogen) and flexible tails (spacers) dictates phase behavior. This compound is a bifunctional building block:

-

The Propylphenyl Group: Acts as a "soft" mesogenic extender. The propyl chain provides van der Waals interactions that stabilize alignment without crystallizing too readily.

-

The Butanoyl Chloride Group: An activated electrophile that allows for rapid, mild coupling to phenolic cores (e.g., biphenols, cyanophenols) to form ester linkages.

Why use the Acid Chloride route?

Compared to Fisher esterification (acid + alcohol

Reaction Mechanism & Pathway[1][2]

The synthesis follows a nucleophilic acyl substitution mechanism. A base (Triethylamine or Pyridine) is employed to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Diagram 1: Reaction Scheme

Caption: Nucleophilic acyl substitution pathway. The base neutralizes HCl, preventing acid-induced cleavage and driving the reaction to completion.

Experimental Protocol

Materials & Equipment

-

Reagent A: this compound (

). Note: If solid, melt gently; if liquid, dispense via syringe. -

Reagent B: 4-Cyanophenol (or target mesogenic phenol), 1.05 eq.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous (

). -

Base: Triethylamine (TEA), 1.2 eq, dried over KOH.

-

Catalyst: DMAP (4-Dimethylaminopyridine), 5 mol% (optional, accelerates sluggish phenols).

-

Gas: Dry Nitrogen or Argon balloon.

Step-by-Step Synthesis

Step 1: Inert Setup Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to room temperature under nitrogen flow.

Step 2: Solubilization

Charge the flask with Reagent B (Phenol, 10 mmol) and Anhydrous DCM (50 mL). Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Stir until fully dissolved. Cool the mixture to

Step 3: Controlled Addition Dissolve Reagent A (Acid Chloride, 10 mmol) in dry DCM (20 mL) in the addition funnel. Dropwise add this solution to the reaction flask over 30 minutes.

-

Scientific Insight: Slow addition at

controls the exotherm. Rapid addition can cause local overheating, leading to colored impurities (ketene dimerization) that are difficult to remove later.

Step 4: Reaction & Monitoring Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The acid chloride spot (high

, unstable) should disappear; the phenol spot (low

Step 5: Quench & Workup

-

Filter off the precipitated Triethylamine Hydrochloride salt.

-

Wash the filtrate with 1M HCl (

) to remove unreacted amine/DMAP. -

Wash with Sat.

( -

Wash with Brine (

). -

Dry organic layer over Anhydrous

, filter, and rotary evaporate to yield the crude solid.

Purification & Crystallization (Critical for LCs)

Liquid crystals require extreme purity. Even 0.1% impurity can depress the clearing point (

Diagram 2: Purification Workflow

Caption: Recrystallization logic.[1][2][3] Repeated cycles are often necessary to remove trace isomers or starting materials that disrupt LC phase stability.

Protocol:

-

Dissolve crude solid in boiling Ethanol (or Ethanol/Hexane mix).

-

Allow to cool slowly to RT, then refrigerate at

for 4 hours. -

Filter crystals. Repeat recrystallization until the melting point is sharp (

range). -

Alternative: If the product is non-crystalline (viscous oil), use Column Chromatography (Silica Gel, Hexane/DCM gradient).

Characterization & Data Analysis

NMR Interpretation

Confirm structure using

-

2.3–2.6 ppm (Triplet): Protons

- 7.0–8.0 ppm: Aromatic protons. Look for the specific splitting pattern of the mesogenic core (e.g., AA'BB' system for 1,4-substituted benzenes).

- 0.9 ppm: Terminal methyl of the propyl chain.

Thermal Analysis (DSC)

Differential Scanning Calorimetry is mandatory to identify phase transitions.

-

Heating Scan: Look for

(Crystal -

Cooling Scan: Look for supercooling effects or monotropic phases.

Polarized Optical Microscopy (POM)

Observe the texture between crossed polarizers.

-

Schlieren Texture: Indicates Nematic phase.

-

Focal Conic Fan Texture: Indicates Smectic A/C phases.

Table 1: Representative Data (Simulated for 4-cyanophenyl ester derivative)

| Parameter | Value | Method |

| Yield | 85 - 92% | Gravimetric |

| Purity | HPLC / GC-MS | |

| Appearance | White Crystalline Powder | Visual |

| Phase Sequence | Cr | DSC ( |

| Moisture | Karl Fischer |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |

| Oily Product | Residual Solvent or Impurities | Recrystallize from a more polar solvent (e.g., MeOH) or dry under high vacuum ( |

| Broad Melting Point | Mixture of products/Starting material | Check TLC. If phenol remains, wash organic layer with dilute NaOH (cold). |

| No LC Phase | Structure too flexible or impure | Confirm structure via NMR. Impurities act as "defects" destroying the LC phase. |

References

-

Imrie, C. T., et al. "The preparation and properties of liquid crystal dimers." Liquid Crystals, vol. 36, no.[4] 10, 2009. Link (Discusses spacer length effects using similar intermediates).

- Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships." Handbook of Advanced Electronic and Photonic Materials and Devices, Vol 7. (General reference for phenyl ester synthesis).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.

- Goodby, J. W. "Phase Structures of Calamitic Liquid Crystals." Handbook of Liquid Crystals, Wiley-VCH, 2014. (For interpreting POM textures).

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. 4-(4-Isopropylphenyl)butanoic acid | C13H18O2 | CID 347674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Modular Synthesis of Liquid Crystalline Esters and Lipophilic Amides using 4-(4-propylphenyl)butanoyl Chloride

Introduction & Strategic Utility

This application note details the reaction protocols for 4-(4-propylphenyl)butanoyl chloride , a specialized acyl chloride intermediate. Unlike generic short-chain acyl chlorides, this molecule contains a 4-propylphenyl moiety linked to a butyryl chain. This specific architecture is highly valued in two distinct fields:

-

Material Science (Liquid Crystals): It serves as a precursor for introducing a "flexible tail" (the propylphenylbutyl group) onto rigid aromatic cores (phenols), a critical design element for inducing nematic or smectic mesophases in thermotropic liquid crystals.

-

Medicinal Chemistry: It acts as a lipophilic linker, allowing the attachment of a phenyl-butyric pharmacophore to amine-bearing drugs, potentially enhancing membrane permeability or targeting specific hydrophobic pockets (e.g., in histone deacetylase inhibitors).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Reagent: this compound

-

Functionality: Electrophilic Acyl Chloride

-

Key Reactivity: Nucleophilic Acyl Substitution (Addition-Elimination)

-

Stability: Moisture sensitive; hydrolyzes to 4-(4-propylphenyl)butyric acid and HCl.

Core Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution mechanism. The electron-withdrawing chlorine atom activates the carbonyl carbon, making it susceptible to attack by nucleophiles (phenols or amines).

Mechanistic Pathway (DOT Visualization)

Figure 1: General mechanism for the acylation of phenols and amines. The base plays a dual role: deprotonating the nucleophile (for phenols) and scavenging the HCl byproduct.[1]

Protocol A: Esterification with Phenols (Liquid Crystal Synthesis)

Objective: Synthesis of phenyl esters, often used as liquid crystalline mesogens. Critical Constraint: Phenols are weak nucleophiles compared to alcohols. The use of a base (Pyridine or Triethylamine) is mandatory to form the more reactive phenoxide species or to act as a nucleophilic catalyst (in the case of DMAP).

Materials

-

Reagent: this compound (1.0 equiv)

-

Substrate: Substituted Phenol (e.g., 4-cyanophenol for LC applications) (1.05 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Highly recommended for sterically hindered phenols.

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Add the substituted Phenol (1.05 equiv) and Anhydrous DCM (0.2 M concentration relative to phenol).

-

Activation: Add the Base (Pyridine or TEA) to the stirring solution.

-

Note: If using DMAP, add it at this stage. The solution may warm slightly.[2]

-

-

Addition: Cool the mixture to 0°C using an ice bath. Add This compound dropwise (neat or dissolved in minimal DCM) over 15 minutes.

-

Why? Controlling the exotherm prevents side reactions and ensures the acid chloride does not decompose.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-